molecular formula C15H22O B1206231 Vulgarone B CAS No. 64180-68-3

Vulgarone B

Cat. No. B1206231
CAS RN: 64180-68-3
M. Wt: 218.33 g/mol
InChI Key: KTPOZFYJWLGJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vulgarone b belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Vulgarone b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, vulgarone b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, vulgarone b can be found in herbs and spices. This makes vulgarone b a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antibacterial Effects

  • Antibacterial Activities Against Human Pathogens: Vulgarone B, found in Artemisia iwayomogi, exhibits significant inhibitory activities against both antibiotic-susceptible and -resistant bacteria. It shows synergistic or additive effects when combined with oxacillin, particularly against strains of Staphylococcus aureus. This suggests its potential as a natural agent against antibiotic-resistant bacteria, especially in combination with traditional antibiotics (Chung et al., 2009).

Antifungal Properties

  • Antifungal Constituent in Artemisia Douglasiana: Vulgarone B has been identified as the active antifungal component in the steam-distilled essential oil of Artemisia douglasiana. It exhibits significant activity against fungal pathogens like Colletotrichum spp. and Botrytis cinerea. This highlights its potential in managing fungal infections and diseases (Meepagala et al., 2003).

Molluscicidal Activity

  • Effectiveness Against Invasive Mollusc Pests: Vulgarone B demonstrates notable molluscicidal activity against the golden apple snail (Pomacea canaliculata), a pest in rice fields in Southeast Asia. It's as effective as the commercial molluscicide metaldehyde and is safe for rice seedlings at effective concentrations. However, it does not exhibit ovicidal activity against the egg masses of the snail (Joshi et al., 2005).

properties

IUPAC Name

2,6,6,11-tetramethyltricyclo[5.4.0.02,8]undec-10-en-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-9-8-10(16)12-13-11(9)15(12,4)7-5-6-14(13,2)3/h8,11-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPOZFYJWLGJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C3C1C2(CCCC3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983427
Record name 2,6,6,11-Tetramethyltricyclo[5.4.0.0~2,8~]undec-10-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vulgarone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Vulgarone B

CAS RN

64834-00-0, 64180-68-3
Record name 2,6,6,11-Tetramethyltricyclo[5.4.0.0~2,8~]undec-10-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vulgarone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35.5 - 36 °C
Record name Vulgarone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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